molecular formula C10H12N2O B2923020 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one CAS No. 27545-05-7

3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

Cat. No.: B2923020
CAS No.: 27545-05-7
M. Wt: 176.219
InChI Key: XOMCUECONFZUOE-UHFFFAOYSA-N
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Description

3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is a chemical compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders

Scientific Research Applications

3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a chemical intermediate in various industrial processes.

Safety and Hazards

Benzodiazepines can cause physical dependence and withdrawal symptoms if used for a long period of time . They can also cause drowsiness, dizziness, and other side effects . The specific safety and hazards of “3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one” are not available in the literature I have access to.

Future Directions

Benzodiazepines continue to be studied for their potential uses, as well as their potential for misuse and addiction . The future directions for “3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one” are not available in the literature I have access to.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ortho-phenylenediamine derivative with a suitable ketone in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
  • 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole
  • 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone

Uniqueness

3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 3-position and the tetrahydro structure contribute to its stability and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-6-11-9-5-3-2-4-8(9)10(13)12-7/h2-5,7,11H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMCUECONFZUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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